![molecular formula C7H4N4 B2648645 Imidazo[1,2-a]pyrazine-3-carbonitrile CAS No. 1208084-33-6](/img/structure/B2648645.png)

Imidazo[1,2-a]pyrazine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

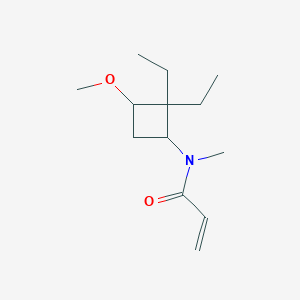

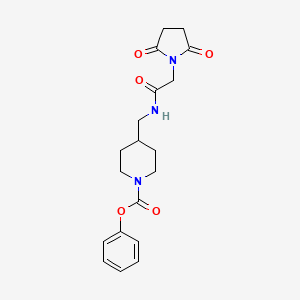

Imidazo[1,2-a]pyrazine-3-carbonitrile is a fused N-heterocycle that acts as a versatile scaffold in organic synthesis and drug development . It has a molecular weight of 144.14 .

Synthesis Analysis

The synthesis of this compound involves regioselective metalations of 6-chloroimidazo[1,2-a]pyrazine using TMP-bases . This process provides Zn- and Mg-intermediates, which after quenching with various electrophiles, gives access to polyfunctionalized imidazopyrazine heterocycles .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H .Chemical Reactions Analysis

The chemical reactions involving this compound are quite diverse. For instance, it can undergo regioselective metalations, nucleophilic additions at position 8, and selective Negishi cross-couplings .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Versatile Scaffold in Organic Synthesis and Drug Development

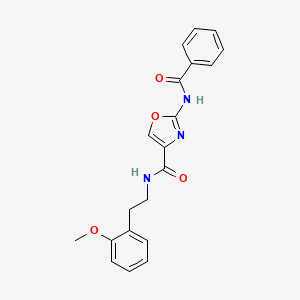

- Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. Its synthesis, reactivity, and biological activity have been extensively studied, with a focus on substitution patterns that may influence future developments in this area (Goel, Luxami, & Paul, 2015).

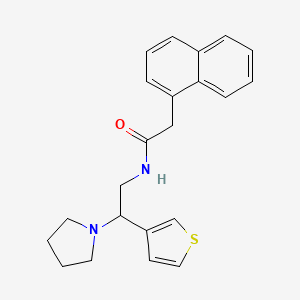

Synthesis and Reactivity

- The compound has been involved in the synthesis of various derivatives. For instance, methylimidazo[1,2-a]pyridines were synthesized without any deliberate addition of catalysts, illustrating the reactivity of imidazo[1,2-a]pyrazine and related compounds (Mohan, Rao, & Adimurthy, 2013).

Anticancer Activity

- Imidazo[1,2-a]pyrazine–coumarin hybrids have been synthesized and screened for their in vitro antitumor activities. This highlights the potential of imidazo[1,2-a]pyrazine derivatives in cancer therapy (Goel, Luxami, & Paul, 2015).

Aurora Kinase Inhibition

- Imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of Aurora kinases, demonstrating efficacy in human tumor xenograft mouse models. This points to its potential application in cancer treatment (Yu et al., 2010).

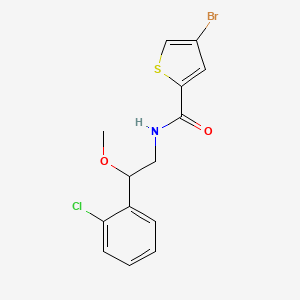

Structure-Activity Relationship in Cancer Therapy

- Novel imidazo[1,2-a]pyrazine-based inhibitors were designed and synthesized, with cytotoxic effects evaluated on four cancer cell lines. This research contributes to understanding the structural basis for the anticancer activity of these compounds (Myadaraboina et al., 2010).

Luminescence Applications

- The luminescence of imidazo[1,2-a]pyrazin-3(7H)-one compounds, including their applications in bioassay and chemiluminescence, has been reviewed. This underscores the potential of these compounds in various scientific applications beyond traditional drug development (Teranishi, 2007).

Inhibitory Activities in Biochemical Processes

- The synthesis of novel 6-substituted imidazo[1,2-a]pyrazines has been linked to their role as inhibitors of H+/K+-ATPase from hog gastric mucosa, indicating their potential application in studying and treating gastric acid-related disorders (Zimmermann et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyrazine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4/c8-3-6-4-10-7-5-9-1-2-11(6)7/h1-2,4-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYUJOOHYHMUHOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2648565.png)

![1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2648569.png)

![(2E)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2648570.png)

![Ethyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2648576.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2648578.png)

![2-(2,2,6,6-Tetramethyloxan-4-yl)-N-[2-[2-[[2-(2,2,6,6-tetramethyloxan-4-yl)acetyl]amino]ethyldisulfanyl]ethyl]acetamide](/img/structure/B2648579.png)

![Methyl 6-methyl-1H,2H,3H,4H-imidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2648580.png)

![(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2648585.png)